molecular formula C14H22O2 B13664242 (S)-6-(Benzyloxy)-4-methyl-1-hexanol

(S)-6-(Benzyloxy)-4-methyl-1-hexanol

Cat. No.: B13664242
M. Wt: 222.32 g/mol
InChI Key: NBLOVSHGEBKSQH-UHFFFAOYSA-N
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Description

(S)-6-(Benzyloxy)-4-methyl-1-hexanol is an organic compound characterized by a benzyloxy group attached to a hexanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-(Benzyloxy)-4-methyl-1-hexanol typically involves the protection of alcohols using benzyloxypyridinium triflate. This reagent allows for the protection of alcohols under relatively neutral reaction conditions . The synthetic route may involve the use of benzyl halides in combination with a base or benzyl trichloroacetimidate in combination with an acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-6-(Benzyloxy)-4-methyl-1-hexanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Benzylic halides.

Scientific Research Applications

(S)-6-(Benzyloxy)-4-methyl-1-hexanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-6-(Benzyloxy)-4-methyl-1-hexanol involves its ability to act as a protecting group for alcohols. The benzyloxy group can be selectively removed under mild conditions, allowing for the controlled synthesis of complex molecules . The molecular targets and pathways involved are primarily related to its role in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    ®-6-(Benzyloxy)-4-methyl-1-hexanol: The enantiomer of (S)-6-(Benzyloxy)-4-methyl-1-hexanol.

    Benzyloxyethanol: A simpler analog with a shorter carbon chain.

    Benzyloxypropanol: Another analog with a different carbon chain length.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both benzyloxy and methyl groups on the hexanol backbone. This combination of features makes it particularly useful in stereoselective synthesis and as a versatile intermediate in organic chemistry .

Properties

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

4-methyl-6-phenylmethoxyhexan-1-ol

InChI

InChI=1S/C14H22O2/c1-13(6-5-10-15)9-11-16-12-14-7-3-2-4-8-14/h2-4,7-8,13,15H,5-6,9-12H2,1H3

InChI Key

NBLOVSHGEBKSQH-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)CCOCC1=CC=CC=C1

Origin of Product

United States

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